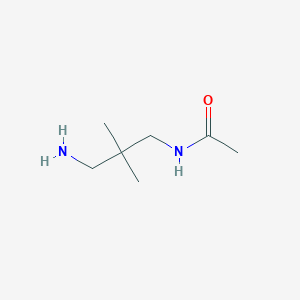
N-(3-amino-2,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-dimethylpropyl)acetamide is a chemical compound with the molecular formula C7H16N2O. It is known for its role as a selective and competitive antagonist of the P2X7 purinergic receptor, which is involved in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylpropyl)acetamide typically involves the reaction of 3-amino-2,2-dimethylpropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-amino-2,2-dimethylpropanol+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(3-amino-2,2-dimethylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in modulating the P2X7 receptor, which is involved in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as neuropathic pain and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
N-(3-amino-2,2-dimethylpropyl)acetamide exerts its effects by selectively binding to and antagonizing the P2X7 purinergic receptor. This receptor is involved in the regulation of intracellular calcium levels and the release of proinflammatory cytokines such as interleukin-1β (IL-1β). By blocking the receptor, the compound can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide: Another P2X7 receptor antagonist with similar properties.
A-740003: A well-known P2X7 receptor antagonist with a similar mechanism of action
Uniqueness
N-(3-amino-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which allows for selective and potent antagonism of the P2X7 receptor. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-(3-amino-2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C7H16N2O/c1-6(10)9-5-7(2,3)4-8/h4-5,8H2,1-3H3,(H,9,10) |
InChI Key |
JRDDSVCKIHBGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
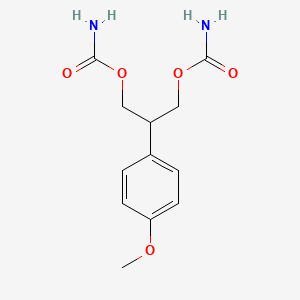
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
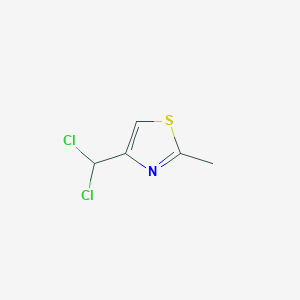
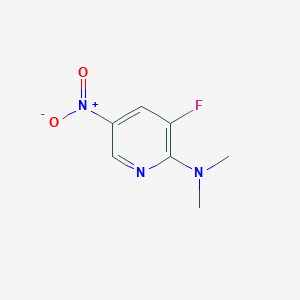
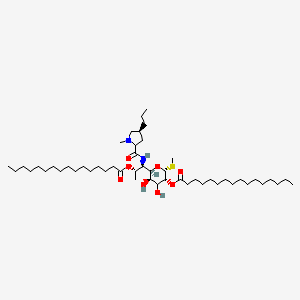

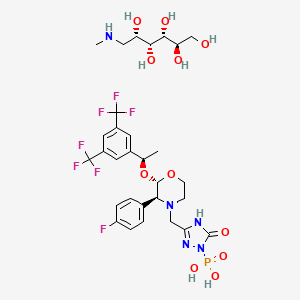
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
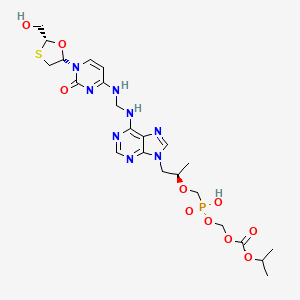
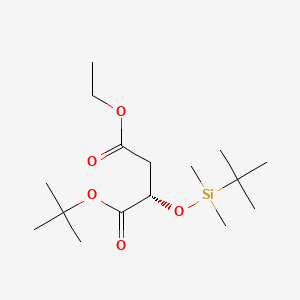
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
